3,5-Dibromobiphenyl-4-amine
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Overview
Description
3,5-Dibromobiphenyl-4-amine is an organic compound with the molecular formula C₁₂H₉Br₂N. It is a derivative of biphenyl, where two bromine atoms are substituted at the 3rd and 5th positions, and an amino group is substituted at the 4th position. This compound is known for its applications in various fields, including organic synthesis and materials science .
Scientific Research Applications
3,5-Dibromobiphenyl-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of flame retardants, dyes, and other specialty chemicals
Mechanism of Action
Target of Action
The primary targets of 3,5-Dibromobiphenyl-4-amine are currently unknown . This compound belongs to the class of organic compounds known as polybrominated biphenyls . These are organic aromatic compounds containing a biphenyl moiety, which is substituted at two or more ring positions by a bromine atom .
Mode of Action
It is known that the efficacy of drugs generally relies on their ability to bind to a receptor . A receptor is a cellular component that the drugs bind to and produce cellular action .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromobiphenyl-4-amine can be synthesized through several methods. One common approach involves the bromination of biphenyl followed by amination. The process typically includes:
Bromination: Biphenyl is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 3rd and 5th positions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromobiphenyl-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines with different substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Various substituted amines.
Substitution: Functionalized biphenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromobiphenyl: Lacks the amino group, making it less reactive in certain chemical reactions.
4-Amino-3,5-dibromobiphenyl: Another name for 3,5-dibromobiphenyl-4-amine.
2,6-Dibromo-4-phenylaniline: Similar structure but with different bromine substitution pattern.
Uniqueness
This compound is unique due to the specific positioning of the bromine atoms and the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,6-dibromo-4-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2N/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZVEDKKWNYZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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